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Compound of Interest

2-Amino-5-bromo-3-methylbenzoic
Compound Name: d
aci

Cat. No.: B1340033

Anthranilic acid (2-aminobenzoic acid) and its derivatives are foundational scaffolds in
medicinal chemistry, recognized for their privileged structure in the development of
pharmaceuticals.[1] This versatile backbone is present in a wide array of bioactive molecules,
most notably the "fenamates," a class of non-steroidal anti-inflammatory drugs (NSAIDS)
derived from N-arylanthranilic acids.[2][3] The therapeutic potential of the anthranilic acid
scaffold can be significantly modulated through chemical modification, with halogenation being
a particularly powerful strategy.

The introduction of halogen atoms—such as bromine, chlorine, or fluorine—onto the aromatic
ring can profoundly influence a molecule's physicochemical properties and biological activity.[4]
This is a cornerstone of modern drug design, leveraging principles of structure-activity
relationships (SAR) to enhance efficacy. Halogenation can impact a molecule's lipophilicity,
electronic distribution, metabolic stability, and binding interactions with biological targets.[4][5]
Specifically, bromine substitution has been shown to confer potent antimicrobial and anticancer
properties in various aromatic compounds.[5][6]

This guide provides a detailed comparison of 2-Amino-5-bromo-3-methylbenzoic acid
against other halogenated anthranilic acid isomers and analogs. We will explore how the
specific arrangement of the amino, bromo, methyl, and carboxylic acid groups on this particular
molecule dictates its properties, synthetic utility, and potential applications, offering researchers
and drug development professionals a comprehensive resource for selecting the optimal
building block for their specific needs.
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Physicochemical Properties: A Comparative
Analysis

The identity and position of substituents on the anthranilic acid ring directly influence its
physical and chemical characteristics. The methyl group in 2-Amino-5-bromo-3-
methylbenzoic acid, for instance, affects steric hindrance and electronic distribution, while the
bromine atom'’s position impacts reactivity, acidity, and lipophilicity.[7] A comparison with its
structural isomers and related compounds highlights these subtle but critical differences.

2-Amino-5- 2-Amino-3- ]
2-Amino-5- 2-
bromo-3- bromo-5- ) )
Property ) ] bromobenzoic Bromobenzoic
methylbenzoic methylbenzoic _ .
) ) acid acid
acid acid
Structure
206548-13-2[8]
CAS Number 13091-43-5[11] 5794-88-7[12] 88-65-3[13]
[9][10]
] 230.06 g/mol [8]
Molecular Weight ] 230.06 g/mol [11] 216.04 g/mol [12] 201.02 g/mol [13]
Melting Point N
) 236-238[10][14] 204-208[15] Not specified 149-152
Predicted pKa 4.62 +0.10[15] 4.62 +0.10[15] Not specified 2.85
Predicted LogP
2.4[16] 2.4[11] 2.0 2.2[13]

(XLogP3)

The data reveals that while the two isomers, 2-Amino-5-bromo-3-methylbenzoic acid and 2-
Amino-3-bromo-5-methylbenzoic acid, share the same molecular weight and predicted
lipophilicity (LogP), their melting points differ significantly. This suggests a difference in their
crystal lattice packing and intermolecular forces, a factor that can influence solubility and
formulation characteristics.

Synthetic Utility and Comparative Reactivity
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The synthesis of halogenated anthranilic acids is a critical consideration for their practical
application. These compounds serve as versatile intermediates, with their functional groups
offering multiple handles for subsequent chemical transformations.

General Synthesis Workflow

A common and effective route to 2-Amino-5-bromo-3-methylbenzoic acid involves the direct
bromination of 2-Amino-3-methylbenzoic acid. The regioselectivity of this reaction is directed by
the activating amino group.

Caption: General workflow for the synthesis of 2-Amino-5-bromo-3-methylbenzoic acid.
Detailed Experimental Protocol: Synthesis of 2-Amino-5-

bromo-3-methylbenzoic acid

This protocol is based on established laboratory procedures.[3][10]

Dissolution: Dissolve 2-Amino-3-methylbenzoic acid (10.0 g, 66 mmol) in Dimethyl sulfoxide
(DMSO).

» Bromination: Add a 48% aqueous hydrogen bromide solution (18.0 mL) to the mixture.

o Reaction: Stir the reaction mixture at room temperature overnight. The progress can be
monitored by Thin Layer Chromatography (TLC).

¢ Quenching: Upon completion, carefully quench the reaction by adding a saturated sodium
bicarbonate solution until the effervescence ceases.

¢ Precipitation & Isolation: Continue stirring the quenched mixture overnight. Collect the
resulting precipitate by filtration.

¢ Drying: Wash the solid thoroughly with cold water and dry it under a vacuum to yield 2-
amino-5-bromo-3-methylbenzoic acid.[16] The typical yield for this procedure is
approximately 85%.[8]

Causality: The choice of DMSO as a solvent facilitates the dissolution of the starting material.
Hydrogen bromide serves as both a catalyst and the bromine source in this electrophilic
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aromatic substitution. The electron-donating amino group directs the incoming electrophile
(bromine) to the para position (C5), which is sterically accessible, leading to the desired
product. Quenching with a weak base like sodium bicarbonate neutralizes the excess acid and
precipitates the product, which is less soluble in the aqueous mixture.

Comparative Reactivity

The true value of these molecules lies in their potential for diversification.

e Amino Group: The primary amine is a key reaction site. It can be acylated to form amides, a
common step in synthesizing fenamate-type NSAIDs and other bioactive compounds.[1][17]
It can also be converted to a diazonium salt, which is a gateway to a wide range of
Sandmeyer-type reactions for introducing other functionalities.[18]

o Carboxylic Acid Group: This group can be readily converted into esters, amides, or acid
chlorides, providing another axis for structural modification and the development of prodrugs
or compound libraries.[2][19]

e Bromo Group: The bromine atom is not merely a passive substituent. It can participate in
cross-coupling reactions (e.g., Suzuki, Heck) or be displaced by other nucleophiles, such as
in a cyanation reaction using copper(l) cyanide, to further elaborate the molecular structure.
[20]

The specific substitution pattern of 2-Amino-5-bromo-3-methylbenzoic acid offers a unique
steric and electronic environment that can influence the regioselectivity and rate of these
subsequent reactions compared to its isomers.

Applications in Drug Discovery and Beyond

The halogenated anthranilic acid framework is a validated starting point for discovering novel
therapeutics. The strategic placement of halogen atoms is a well-established method for
optimizing drug candidates.

Scaffold for Bioactive Molecules

These compounds are critical building blocks for a variety of therapeutic agents. Their
derivatives have shown promise in several areas:
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Anti-inflammatory Agents: As precursors to fenamates, they are central to the development
of new NSAIDs with potentially improved efficacy or side-effect profiles.[2][3][19]

Anticancer Agents: Halogen-substituted anthranilic acid derivatives have been identified as a
novel chemical platform for androgen receptor (AR) antagonists, which are used in hormone
therapy for prostate cancer.[21][22] These compounds may offer a new mechanism of action

compared to existing AR antagonists.[21]

o Enzyme Inhibitors: The scaffold has been utilized to develop inhibitors for various enzymes,
including mitogen-activated protein kinase (MAPK) pathways and plasminogen activator
inhibitor-1 (PAI-1), which are implicated in cancer and cardiovascular diseases, respectively.
[11[17][23][24]

» Antimicrobial Agents: Halogenation is known to enhance antimicrobial properties. Anthranilic
acid analogs can interfere with bacterial communication systems like quorum sensing,
presenting a novel anti-infective strategy.[25]

Caption: Role of 2-Amino-5-bromo-3-methylbenzoic acid as a versatile scaffold.

Other Industrial Applications

Beyond pharmaceuticals, the structural features of these compounds make them valuable in
other fields. Their aromatic nature and functional groups are suitable for creating dyes,
pigments, and specialized polymers.[26][27] They are also explored for their potential in
developing new materials for organic electronics and photonic devices.[26]

Conclusion: A Strategic Choice for Chemical
Innovation

The selection of a starting material is a critical decision in any research and development
program. This guide demonstrates that while many halogenated anthranilic acids are available,
2-Amino-5-bromo-3-methylbenzoic acid presents a unique combination of properties. Its
specific substitution pattern—with the bromine para to the activating amino group and adjacent
to an empty position, and a methyl group providing steric and electronic influence—
differentiates it from its isomers.
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This distinct arrangement can lead to different reactivity profiles, biological activities, and
physicochemical properties compared to analogs like 2-Amino-3-bromo-5-methylbenzoic acid.
Researchers in drug discovery may find that this specific isomer offers superior performance as
an androgen receptor antagonist or as a scaffold for novel enzyme inhibitors.[21][22][23] Its
synthetic accessibility and multiple handles for diversification make it a powerful and strategic
building block. By understanding the comparative nuances detailed in this guide, scientists can
make a more informed decision, leveraging the unigue characteristics of 2-Amino-5-bromo-3-
methylbenzoic acid to accelerate their research and achieve their synthetic and therapeutic
goals.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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